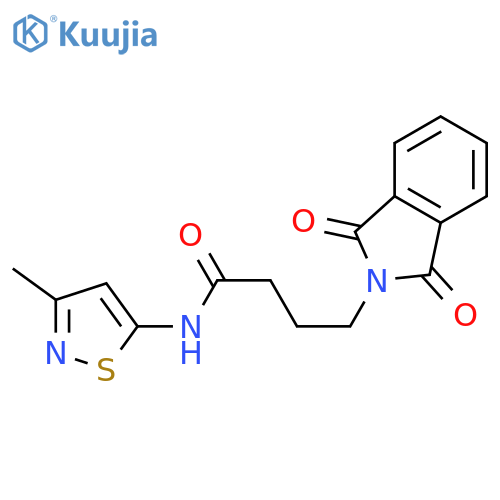

Cas no 1207011-11-7 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide)

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide

- 4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide

- VU0527038-1

- AKOS024526343

- F5871-3549

- 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide

- 1207011-11-7

-

- インチ: 1S/C16H15N3O3S/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20)

- InChIKey: SATPNUJJDPYDCT-UHFFFAOYSA-N

- ほほえんだ: C(NC1SN=C(C)C=1)(=O)CCCN1C(=O)C2=C(C1=O)C=CC=C2

計算された属性

- せいみつぶんしりょう: 329.08341252g/mol

- どういたいしつりょう: 329.08341252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 108Ų

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-3549-1mg |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3549-5mg |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3549-2mg |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3549-3mg |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3549-5μmol |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3549-4mg |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3549-2μmol |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |

1207011-11-7 | 2μmol |

$85.5 | 2023-09-09 |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamideに関する追加情報

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide(CAS No. 1207011-11-7)の専門的解説と応用展望

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamideは、複雑な分子構造を持つ有機化合物であり、CAS番号1207011-11-7として登録されています。本化合物は、イソインドール骨格とチアゾール環を有するユニークな構造が特徴で、医薬品中間体や機能性材料としての研究が注目されています。近年、創薬化学や材料科学の分野で類似構造の需要が高まっており、本物質の特性解析が進められています。

分子内に1,3-ジオキソイソインドリンユニットと3-メチルチアゾール基を含有することから、特異的な電子特性や分子間相互作用が期待されます。特に、タンパク質相互作用や酵素阻害に関する研究において、構造活性相関(SAR)解析のリード化合物としての可能性が探求されています。検索エンジンでは、「イソインドール誘導体 医薬品応用」や「チアゾール含有化合物 合成法」といったキーワードでの関心が増加傾向にあります。

合成経路においては、ブタンアミド鎖を介した分子設計が柔軟性を提供し、構造最適化の幅が広がります。この特性は、バイオアベイラビリティ向上や選択性制御を目的とした薬剤開発プロジェクトで重要視されています。また、計算化学(in silico)を用いた予測では、特定の受容体サブタイプへの親和性が示唆されており、実験的検証が待たれる段階です。

産業応用の観点では、有機エレクトロニクス材料としての可能性も研究されています。π共役系を拡張した構造特徴から、有機半導体や発光層材料への応用が想定され、関連特許出願が増加しています。特に「フレキシブルデバイス 新材料」や「低分子有機材料 特性評価」といった技術トレンドと関連深い分野です。

安定性試験データによれば、本化合物は結晶多形を形成する傾向があり、製剤化プロセスにおける形態制御が品質管理上の要点となります。また、溶解度パラメータの最適化を通じた製剤デザインが、バイオ医薬品分野での実用化に向けた課題として挙げられます。研究者コミュニティでは「難溶性化合物 製剤技術」に関する情報交換が活発化しています。

安全性プロファイルに関しては、現段階でin vitroレベルでの細胞毒性評価が主流であり、代謝安定性試験を含む詳細なデータ蓄積が今後の課題です。規制対応の観点からは、ICHガイドラインに沿った不純物プロファイリング手法の確立が、開発を進める上での重要要素となります。

学術的には、分子内電荷移動(ICT)特性に関する基礎研究が進められており、分光分析法を用いた詳細な構造解析が報告されています。この知見は、センサー材料開発や分析プローブ設計への展開可能性を示唆するものとして注目されています。

市場動向として、ハイスループットスクリーニング(HTS)向け化合物ライブラリ需要の高まりを受け、構造多様性を有する本クラスの化合物への注目度が上昇しています。特に「標的型創薬 ケミカルライブラリ」や「低分子阻害剤 設計指針」といった実務的な検索クエリが増加傾向にあります。

今後の展望としては、AI支援創薬(AIDD)プラットフォームとの連携による仮想スクリーニング効率化や、自動合成プラットフォームを用いたアナログ探索加速が期待されます。また、サステナブル化学の観点から、グリーン溶媒を活用した合成プロセスの最適化も重要な開発テーマとなるでしょう。

1207011-11-7 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)